1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
1-Ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a fused heterocyclic compound featuring a furopyrimidine-dione core. Key structural elements include:
- Ethyl group at the N1 position, contributing moderate lipophilicity.
- 4-Methoxyphenyl substituent at the C4 position, providing electron-donating properties via the methoxy group.
- Dihydrofuropyrimidine-dione scaffold, which enables hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-ethyl-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-17-11-8-21-14(18)12(11)13(16-15(17)19)9-4-6-10(20-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOLWBPICNOTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, such as a substituted phenol, the furan ring is constructed through cyclization reactions.
Pyrimidine Ring Construction: The furan intermediate is then subjected to reactions with appropriate reagents to form the pyrimidine ring. This often involves condensation reactions with urea or guanidine derivatives.
Substitution Reactions: The final steps involve introducing the ethyl and methoxyphenyl groups through alkylation and arylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxyphenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. Additionally, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
Alkyl Chain Length :
- The ethyl group in the target compound offers a balance between lipophilicity and solubility, whereas the butyl analog () may prioritize lipid membrane penetration at the expense of aqueous solubility .
- Longer alkyl chains (e.g., butyl) can also influence synthetic yields due to steric effects during alkylation reactions.
Aromatic Substituents: 4-Methoxyphenyl (target): The methoxy group’s electron-donating nature enhances resonance stabilization and π-π stacking in receptor-binding pockets. 4-Fluorophenyl (): Fluorine’s electronegativity may improve metabolic stability and modulate electronic effects in biological targets .
Core Heterocycle :
Key Findings:
- Antiviral Activity : Pyrimidopyrimidine analogs () demonstrate hepatitis virus inhibition, suggesting the target’s pyrimidine core may share similar mechanisms if functionalized with bioactive groups .
- Synthetic Feasibility : Ethyl-substituted analogs (target) likely benefit from streamlined synthesis compared to bulkier derivatives (e.g., S350-0081) .
Biological Activity
1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O5 |
| Molecular Weight | 318.32 g/mol |
| CAS Number | 2109590-16-9 |
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. For example, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) of approximately 256 µg/mL . The presence of specific functional groups, such as methoxy and ethyl groups, appears to enhance this activity.
Antifungal Activity
In addition to antibacterial properties, some studies have explored the antifungal potential of pyrimidine derivatives. While specific data on the compound is limited, related compounds have demonstrated activity against various fungal strains. The mechanisms often involve disruption of fungal cell wall synthesis or inhibition of critical enzymatic pathways .
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of the furo-pyrimidine moiety is believed to play a crucial role in these effects by interacting with cellular pathways involved in cell proliferation and survival .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : Similar compounds have been noted for their ability to inhibit enzymes crucial for bacterial cell wall synthesis and fungal growth.
- Cell Cycle Modulation : Some derivatives influence the cell cycle in cancer cells, leading to increased apoptosis.
Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of various pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the side chains significantly affected the antibacterial potency. The tested compounds showed a correlation between structural complexity and antibacterial activity .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of furo-pyrimidine derivatives. It was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
